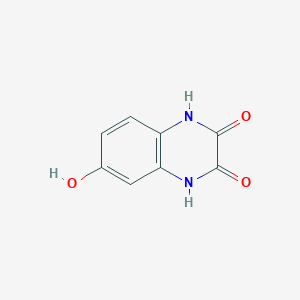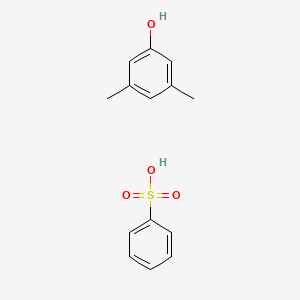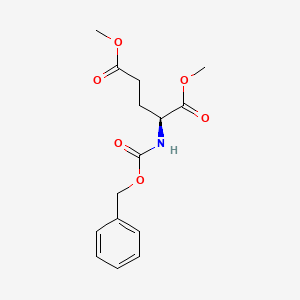
7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile
概要
説明
7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C16H12BrN It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and features a bromine atom and a nitrile group attached to the fluorene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile typically involves the bromination of 9,9-dimethylfluorene followed by the introduction of a nitrile group. One common method includes the following steps:
Bromination: 9,9-dimethylfluorene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7-position.
Nitrile Introduction: The brominated intermediate is then reacted with a cyanating agent, such as copper(I) cyanide, to form the nitrile group at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Coupling Reactions: The nitrile group can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted fluorenes can be formed.
Oxidation Products: Oxidation can lead to the formation of fluorenone derivatives.
Reduction Products: Reduction can yield fluorenylamines or other reduced forms.
科学的研究の応用
7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs).
Materials Science: The compound is utilized in the development of new materials with specific electronic properties.
Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules for various research purposes.
作用機序
The mechanism of action of 7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile depends on its application. In organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The bromine and nitrile groups can influence the compound’s electron affinity and mobility, making it suitable for use in electronic devices.
類似化合物との比較
Similar Compounds
2,7-Dibromo-9,9-dimethyl-9H-fluorene: This compound has two bromine atoms and is used in similar applications.
9,9-Dimethyl-9H-fluorene-2-carbonitrile: Lacks the bromine atom but has the nitrile group, making it less reactive in substitution reactions.
2-Bromo-9,9-dimethylfluorene: Contains a single bromine atom but no nitrile group, used in different contexts.
Uniqueness
7-bromo-9,9-dimethyl-9H-fluorene-2-carbonitrile is unique due to the presence of both bromine and nitrile groups, which provide a balance of reactivity and electronic properties. This makes it particularly valuable in the synthesis of advanced materials for electronic applications.
特性
IUPAC Name |
7-bromo-9,9-dimethylfluorene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN/c1-16(2)14-7-10(9-18)3-5-12(14)13-6-4-11(17)8-15(13)16/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBYZTWZUOOWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)C#N)C3=C1C=C(C=C3)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















